5-methoxy-1H-inden-2(3H)-one
Overview
Description
5-methoxy-1H-inden-2(3H)-one, also known as MI or 5-MeO-2,3-indolinedione, is a chemical compound with a molecular formula of C10H9NO2. It belongs to the class of indenone derivatives and is a versatile intermediate in organic synthesis. MI has been widely used in scientific research for its unique properties and potential applications in various fields.
Scientific Research Applications
Synthesis and Chemical Properties
- Microwave-Assisted Alkenylation : Indium triflate-catalyzed microwave-assisted alkenylation of methoxyphenols, including derivatives of indenes such as 1H-inden-4-ol, demonstrates the significance of 5-methoxy-1H-inden-2(3H)-one in organic synthesis (Rao et al., 2015).
- Cycloaddition Reactions : The compound is involved in cycloaddition reactions, such as decarbonylative cycloaddition with norbornene, showcasing its utility in synthesizing various organic derivatives (Hu et al., 2022).
- Spectroscopy and Photochemistry : The molecular structure and photochemistry of related methoxy compounds have been explored using infrared spectroscopy, offering insights into their chemical behavior under various conditions (Gómez-Zavaglia et al., 2006).
Applications in Material Science
- Composite Material Synthesis : 5-methoxy-1H-inden-2(3H)-one derivatives are used in the preparation of composites with silica, demonstrating its role in developing new materials with specific properties (Kubo et al., 2005).
Structural and Spectral Analysis
- Crystallography : Crystal structure studies of similar methoxy compounds provide insights into molecular packing and intermolecular interactions, which are crucial for understanding the properties of materials and molecules (Khan et al., 2014).
- Quantum Studies : Quantum mechanical and spectroscopic evaluations of related methoxy compounds aid in understanding their electronic structures and properties, which have implications in various fields of chemistry (Pandey et al., 2017).
Nonlinear Optical Properties
- Nonlinear Optics : Studies on similar methoxy derivatives have revealed their nonlinear optical properties, making them candidates for applications in optical technologies and materials science (Tamer et al., 2015).
properties
IUPAC Name |
5-methoxy-1,3-dihydroinden-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-12-10-3-2-7-4-9(11)5-8(7)6-10/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYJHHLKVOTTOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(=O)C2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508230 | |
Record name | 5-Methoxy-1,3-dihydro-2H-inden-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-1H-inden-2(3H)-one | |
CAS RN |
76413-89-3 | |
Record name | 5-Methoxy-1,3-dihydro-2H-inden-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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